{6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride
Description
{6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride is a spirocyclic amine derivative characterized by a six-membered azaspiro ring system fused with a five-membered non-carbon ring. The compound features a methyl group at the 6-position of the azaspiro scaffold and a methanamine substituent at the 7-position, with two hydrochloride counterions enhancing its solubility and stability . Its molecular formula is C₁₀H₂₀Cl₂N₂ (molecular weight: 239.19 g/mol), though discrepancies exist in the provided evidence (e.g., lists "C₉H₁₈ClNO," likely an error for the free base form) . The CAS registry number is 1696092-82-6, and it is supplied by at least one commercial vendor (Enamine Ltd.) as a building block for pharmaceutical research .
Spirocyclic amines like this compound are valued in medicinal chemistry for their conformational rigidity, which can improve binding specificity and metabolic stability in drug candidates.
Properties
IUPAC Name |
(6-methyl-6-azaspiro[3.5]nonan-7-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-12-8-10(4-2-5-10)6-3-9(12)7-11;;/h9H,2-8,11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMCNPFVHMJBHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCC2)CCC1CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts, solvents, and specific reaction temperatures to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: {6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
{6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable compound for studying molecular interactions, developing new pharmaceuticals, and exploring its potential as a building block for more complex molecules.
Mechanism of Action
The mechanism by which {6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of {6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride are summarized below, with key differences highlighted (Table 1).
Table 1: Structural and Commercial Comparison of Spirocyclic Amine Derivatives
Key Findings from Comparative Analysis
Replacement of nitrogen with oxygen (e.g., 2-Oxa-7-azaspiro[4.4]nonane) reduces basicity and alters solubility . Substituent Effects: Methyl groups at the 6- or 7-position (e.g., 7-Methyl-2,7-diazaspiro[3.5]nonane) modulate steric hindrance and electronic properties, which may affect pharmacokinetic profiles .
Physicochemical Properties: Salt Forms: Dihydrochloride salts (e.g., target compound and 7-Methyl-2,7-diazaspiro[3.5]nonane) enhance aqueous solubility compared to mono-hydrochloride derivatives . Melting Points: While specific data for the target compound are lacking, related spirocyclic amines (e.g., methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate) exhibit high decomposition points (>250°C), suggesting thermal stability .
Commercial Availability: The target compound is less accessible (1 supplier) compared to analogs like 2-Oxa-7-azaspiro[4.4]nonane hydrochloride, which has broader commercial distribution . This may reflect synthetic complexity or niche applications.
Notes
Discrepancies in Evidence: Molecular formula conflicts (e.g., vs. The dihydrochloride form should include two chloride ions, necessitating verification via analytical data (e.g., NMR, elemental analysis) .
Research Gaps: Biological activity data (e.g., receptor affinity, toxicity) are absent in the evidence.
Synthetic Challenges : The spirocyclic core’s synthesis likely involves ring-closing strategies (e.g., hydrazine-mediated cyclization, as seen in –2), but optimization for scalability remains unaddressed .
Biological Activity
{6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies and case analyses.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One notable method includes the conversion of spirocyclic oxetanes into azaspiro compounds. The reaction conditions often involve the use of solvents like THF and reagents such as potassium tert-butoxide for deprotonation processes, followed by various purification techniques including filtration and crystallization .
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its role as a GPR119 agonist. GPR119 is a G protein-coupled receptor involved in glucose metabolism and insulin secretion, making it a target for diabetes treatment.
Key Findings
- Glucose Lowering Effects : In studies involving diabetic rats, compounds derived from the azaspiro[3.5]nonane structure demonstrated significant glucose-lowering effects, indicating potential therapeutic application in managing type 2 diabetes .
- Pharmacokinetic Profiles : Compound 54g, a derivative of the azaspiro framework, exhibited a favorable pharmacokinetic profile in Sprague-Dawley rats, suggesting good absorption and bioavailability .
- Mechanism of Action : The mechanism by which this compound exerts its effects may involve the activation of GPR119, leading to enhanced insulin secretion and improved glucose homeostasis .
Case Studies
Several case studies have highlighted the biological efficacy of compounds similar to this compound:
Discussion
The promising biological activities associated with this compound underscore its potential as a therapeutic agent in metabolic disorders, particularly diabetes. The ability to modulate glucose levels through GPR119 activation presents an innovative approach to treatment strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
